5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide
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Overview
Description
5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted thiophenes: Formed by nucleophilic substitution of the chloro group.
Modified sulfonamides: Formed by substitution of the sulfonamide group.
Scientific Research Applications
5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenoxy-4-chloro-N-phenylthiophene-2-sulfonamide: Similar structure but with a phenoxy group instead of a nitro group.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61714-48-5 |
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Molecular Formula |
C10H7ClN2O4S2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
5-chloro-4-nitro-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7ClN2O4S2/c11-10-8(13(14)15)6-9(18-10)19(16,17)12-7-4-2-1-3-5-7/h1-6,12H |
InChI Key |
YRBLVCABFOVGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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